molecular formula C10H16SSi B086461 Silane, trimethyl[(phenylmethyl)thio]- CAS No. 14629-67-5

Silane, trimethyl[(phenylmethyl)thio]-

Cat. No.: B086461
CAS No.: 14629-67-5
M. Wt: 196.39 g/mol
InChI Key: OYAAGWGNCWJAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl[(phenylmethyl)thio]- is an organosilicon compound characterized by a trimethylsilane core substituted with a benzylthio group (SCH₂C₆H₅). Its molecular formula is C₁₀H₁₆SSi, with a molecular weight of 196.32 g/mol. The benzylthio group introduces sulfur-based reactivity and aromaticity, making this compound valuable in surface modification, polymer chemistry, and as a coupling agent. The trimethylsilane backbone provides hydrolytic stability compared to alkoxysilanes, while the thioether linkage enables nucleophilic interactions and adhesion to metal surfaces .

Properties

CAS No.

14629-67-5

Molecular Formula

C10H16SSi

Molecular Weight

196.39 g/mol

IUPAC Name

benzylsulfanyl(trimethyl)silane

InChI

InChI=1S/C10H16SSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

OYAAGWGNCWJAHJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)SCC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)SCC1=CC=CC=C1

Synonyms

Benzylthiotrimethylsilane

Origin of Product

United States

Preparation Methods

NNN can be synthesized through various routes, including the following:

    Industrial Production: In tobacco leaves, nicotine undergoes nitrosation to form NNN. The exact conditions and methods used in industrial production may vary, but the key step involves the reaction of nicotine with nitrous acid or nitrite ions.

Chemical Reactions Analysis

NNN can participate in several chemical reactions:

    Nitrosation: The initial formation of NNN involves the nitrosation of nicotine. Nitrous acid (HNO) or nitrite ions (NO-

    Reduction: NNN can be reduced to its corresponding amine, nornicotine.

    Oxidation: Under certain conditions, NNN can undergo oxidation reactions.

    Substitution: NNN may participate in substitution reactions, although specific examples are less well-documented.

Common reagents and conditions used in NNN reactions include nitrous acid, reducing agents, and oxidizing agents.

Scientific Research Applications

NNN has implications in various fields:

    Cancer Research: Due to its carcinogenic potential, NNN is extensively studied in the context of tobacco-related cancers.

    Toxicology: Researchers investigate NNN’s toxicity and its impact on human health.

    Tobacco Control: Understanding NNN helps inform tobacco control policies and strategies.

Mechanism of Action

NNN’s carcinogenic effects are attributed to its ability to alkylate DNA, leading to mutations and potentially cancer development. It forms DNA adducts, disrupting normal cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Silane, trimethyl[(phenylmethyl)thio]- with structurally related silanes and thio-substituted derivatives:

Table 1: Structural and Functional Comparison of Silane Derivatives

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications References
Silane, trimethyl[(phenylmethyl)thio]- C₁₀H₁₆SSi 196.32 Benzylthio (SCH₂C₆H₅) Coupling agent, adhesion promotion
Trimethyl[(4-methylphenyl)thio]methylsilane C₁₁H₁₈SSi 210.42 4-Methylphenylthio (SCH₂C₆H₄CH₃) Enhanced thermal stability, surface coatings
Trimethyl(2-thienyl)silane C₇H₁₂SSi 156.32 2-Thienyl (C₄H₃S) Conductive polymers, electronics
Benzyltriethoxysilane C₁₃H₂₂O₃Si 254.40 Benzyl (C₆H₅CH₂), triethoxy Hydrolytic reactivity, adhesives
Trimethylsilyl chloride C₃H₉ClSi 108.64 Chloride (Cl) Precursor for functionalized silanes

Structural Differences and Reactivity

Benzylthio vs. Tolylthio Substituents The target compound’s benzylthio group (SCH₂C₆H₅) differs from the 4-methylphenylthio group (SCH₂C₆H₄CH₃) in Trimethyl[(4-methylphenyl)thio]methylsilane. Molecular Weight: The tolylthio derivative (210.42 g/mol) is heavier due to the additional methyl group .

Thioether vs. Thienyl Substituents Trimethyl(2-thienyl)silane substitutes a thienyl heterocycle (C₄H₃S) for the benzylthio group. The smaller thienyl ring reduces steric hindrance, favoring applications in conductive polymers. However, it lacks the aromatic π-system breadth of benzylthio, limiting adhesion in non-polar matrices .

Thioether vs. Alkoxy Substituents

  • Benzyltriethoxysilane replaces the thioether with triethoxy groups, increasing hydrolytic reactivity. This makes it suitable for sol-gel processes but less stable in aqueous environments compared to the target compound .

Chloride vs. Thioether Substituents

  • Trimethylsilyl chloride’s chloride substituent offers high electrophilicity, ideal for silylation reactions. However, it lacks the sulfur-mediated adhesion properties of the benzylthio derivative .

Research Trends and Industrial Relevance

  • Market Demand : Trimethyl(3-phenyl-2-propenyl)-silane () highlights growing interest in functionalized silanes for specialty polymers, suggesting analogous opportunities for benzylthio derivatives .
  • Environmental Considerations : Thioether silanes are less toxic than chlorosilanes, aligning with trends toward greener chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.